molecular formula C18H20ClN3OS B14941159 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B14941159
M. Wt: 361.9 g/mol
InChI Key: VPRRRKHFFNPDRR-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a thiazole ring, a pyrrole ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The resulting thiazole intermediate is then coupled with a pyrrole derivative through a series of condensation reactions, often using catalysts like palladium or copper to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • **5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one
  • 5-acetyl-1,3,4-thiadiazole derivatives
  • Thiazolidine ester derivatives

Uniqueness

This compound is unique due to its combination of a thiazole ring, a pyrrole ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the chlorophenyl group may enhance its antimicrobial activity compared to other thiazole derivatives .

Properties

Molecular Formula

C18H20ClN3OS

Molecular Weight

361.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methylbutyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C18H20ClN3OS/c1-11(2)7-8-22-9-15(23)16(17(22)20)18-21-14(10-24-18)12-3-5-13(19)6-4-12/h3-6,10-11,20,23H,7-9H2,1-2H3

InChI Key

VPRRRKHFFNPDRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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